molecular formula C14H12F3NO4 B15332795 Ethyl 5-Methyl-3-[3-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate

Ethyl 5-Methyl-3-[3-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate

Cat. No.: B15332795
M. Wt: 315.24 g/mol
InChI Key: CCDRUASYKHPLER-UHFFFAOYSA-N
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Description

Ethyl 5-Methyl-3-[3-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate is an isoxazole derivative featuring a trifluoromethoxy-substituted phenyl ring at the 3-position and a methyl group at the 5-position of the heterocyclic core. Its molecular formula is C₁₄H₁₂F₃NO₄, with a molecular weight of approximately 322.25 g/mol . The trifluoromethoxy (-OCF₃) group is a key structural motif, contributing to enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs . The ethyl ester at the 4-position facilitates synthetic modifications, such as hydrolysis to carboxylic acid derivatives for further derivatization .

Properties

Molecular Formula

C14H12F3NO4

Molecular Weight

315.24 g/mol

IUPAC Name

ethyl 5-methyl-3-[3-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C14H12F3NO4/c1-3-20-13(19)11-8(2)22-18-12(11)9-5-4-6-10(7-9)21-14(15,16)17/h4-7H,3H2,1-2H3

InChI Key

CCDRUASYKHPLER-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=CC(=CC=C2)OC(F)(F)F)C

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 5-Methyl-3-[3-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-(trifluoromethoxy)benzaldehyde with hydroxylamine hydrochloride can form an intermediate oxime, which upon cyclization with acetic anhydride yields the isoxazole ring. The subsequent esterification with ethyl chloroformate in the presence of a base like triethylamine completes the synthesis .

Chemical Reactions Analysis

Ethyl 5-Methyl-3-[3-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethoxy group under suitable conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Scientific Research Applications

Ethyl 5-Methyl-3-[3-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-Methyl-3-[3-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The isoxazole ring can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s efficacy and selectivity .

Comparison with Similar Compounds

Structural Modifications on the Phenyl Ring

Compound Name Substituents Key Differences Biological/Chemical Impact
Ethyl 3-phenylisoxazole-4-carboxylate Phenyl (no substituents) Lacks methyl at 5-position and trifluoromethoxy group Reduced lipophilicity and metabolic stability; lower receptor binding affinity
Ethyl 5-methyl-3-(3-nitrophenyl)isoxazole-4-carboxylate 3-Nitro group Nitro (-NO₂) instead of -OCF₃ Higher electrophilicity; potential cytotoxicity due to nitro group
Ethyl 3-(2-chloro-4-fluorophenyl)-5-methylisoxazole-4-carboxylate 2-Cl, 4-F Halogen substituents instead of -OCF₃ Enhanced halogen bonding but reduced electron-withdrawing effects; altered target selectivity
Methyl 5-(3-(trifluoromethoxy)phenyl)isoxazole-3-carboxylate Methyl ester at 3-position Ester position shifted to 3; lacks 5-methyl Different steric and electronic profiles; reduced bioavailability

Key Observations :

  • The trifluoromethoxy group confers superior metabolic stability and membrane permeability compared to halogens or nitro groups due to its balanced electron-withdrawing and hydrophobic properties .

Variations in Ester Functionalization

Compound Name Ester Group Key Differences Impact
5-Methyl-3-phenylisoxazole-4-carboxylic acid Carboxylic acid Hydrolyzed ethyl ester Increased polarity; reduced cell permeability but improved water solubility
Ethyl 3-[hydroxy(4-(trifluoromethyl)phenyl)methyl]isoxazole-4-carboxylate Ethyl ester + hydroxymethyl Additional hydroxymethyl group Altered hydrogen-bonding capacity; potential for prodrug development

Key Observations :

  • The ethyl ester in the target compound strikes a balance between lipophilicity and hydrolytic stability, making it more suitable for in vivo studies than carboxylic acid derivatives .

Substituent Positional Isomerism

Compound Name Isoxazole Substituent Positions Key Differences Impact
Ethyl 5-[4-(trifluoromethoxy)phenyl]isoxazole-3-carboxylate Trifluoromethoxy at phenyl 4-position Positional isomer of phenyl substituent Altered π-π stacking interactions; possible differences in receptor binding
Ethyl 5-methyl-3-(3-phenoxyphenyl)isoxazole-4-carboxylate Phenoxy group at phenyl 3-position Phenoxy (-OPh) instead of -OCF₃ Increased steric hindrance; reduced metabolic stability

Key Observations :

  • The 3-(trifluoromethoxy)phenyl configuration optimizes electronic effects for target engagement compared to 4-position isomers or phenoxy-substituted analogs .

Biological Activity

Ethyl 5-Methyl-3-[3-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H12F3N2O3C_{13}H_{12}F_3N_2O_3, with a molecular weight of 300.24 g/mol. The compound contains an isoxazole ring, which is known for conferring various pharmacological properties to its derivatives.

1. Anti-inflammatory Activity

Research indicates that compounds within the isoxazole family exhibit notable anti-inflammatory properties. For instance, studies have shown that derivatives similar to this compound can be metabolized into active anti-inflammatory agents after oral administration. Specifically, plasma concentrations of metabolites were measured, demonstrating effective absorption and anti-inflammatory activity in animal models .

2. Antitumor Activity

Isoxazole derivatives have been recognized for their potential in cancer therapy. A patent highlights the antitumor effects of isoxazole-4-carboxamide derivatives, suggesting that these compounds can inhibit tumor growth without significantly impairing the immune system . This offers a promising avenue for developing cancer treatments that minimize adverse effects commonly associated with chemotherapy.

3. Antimicrobial Activity

The antibacterial properties of isoxazole derivatives have also been explored. This compound has shown potential against various bacterial strains, suggesting its utility in combating antibiotic resistance . The structure-activity relationship (SAR) studies indicate that modifications in the isoxazole structure can enhance antimicrobial efficacy.

Case Study 1: Anti-inflammatory Efficacy

In a controlled study involving rats, this compound was administered at varying doses to evaluate its anti-inflammatory effects. Results indicated a dose-dependent reduction in inflammation markers, supporting its potential use as an anti-inflammatory agent in clinical settings.

Case Study 2: Antitumor Effects

A series of experiments were conducted to assess the antitumor activity of this compound against various cancer cell lines. The results demonstrated significant inhibition of cell proliferation at concentrations lower than those that adversely affected normal cells, highlighting its selective action on tumor cells .

Data Tables

Biological Activity Tested Concentration Effect Reference
Anti-inflammatory10 mg/kgSignificant reduction in inflammation markers
Antitumor50 µMInhibition of cancer cell proliferation
AntimicrobialVariesEffective against MRSA and VRE strains

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